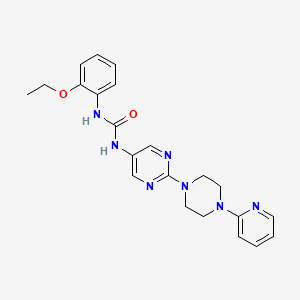

Benzoic acid, 4-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, ethyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

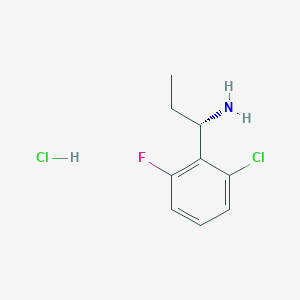

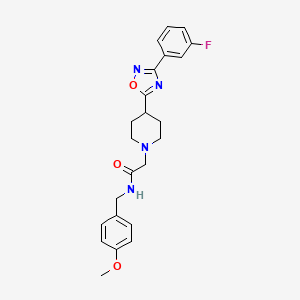

“Benzoic acid, 4-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, ethyl ester” is a chemical compound with the CAS number 1126479-87-5 . It’s a type of benzoic acid derivative, which means it has a benzene ring (the base structure of benzoic acid) in its structure .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group . This group contains a boron atom and two oxygen atoms, along with several carbon and hydrogen atoms .Chemical Reactions Analysis

As a benzoic acid derivative, this compound would likely undergo reactions similar to those of benzoic acid, such as esterification and reactions with bases . The presence of the cyano group could also allow for reactions like the Rosenmund-von Braun reaction .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure . These could include its melting point, boiling point, density, and solubility .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Benzoic acid derivatives, such as the one you're inquiring about, are used as intermediates in chemical syntheses. For instance, Huang et al. (2021) synthesized boric acid ester intermediates with benzene rings, using a three-step substitution reaction. These compounds were analyzed using FTIR, NMR spectroscopy, and mass spectrometry. X-ray diffraction was used for crystallographic and conformational analyses, with molecular structures confirmed via density functional theory (DFT) (Huang et al., 2021).

Fluorescent Prochelator Development

Another application is in the development of fluorescent prochelators. Hyman and Franz (2012) describe the development of boronic ester-based fluorescent prochelators that respond to hydrogen peroxide and metal ions by decreasing fluorescence. These prochelators, upon oxidization by hydrogen peroxide, reveal a fluorescein-tagged metal chelator, with applications in fluorescence microscopy studies (Hyman & Franz, 2012).

Synthesis of Boric Acid Ester

Additionally, benzoic acid derivatives are utilized in the synthesis of boric acid esters. A study by Li-Zhen et al. (2010) investigated the esterification reaction of boric acid in various ionic liquids, demonstrating the feasibility of synthesizing boric acid ester under optimized conditions. This process highlights the use of benzoic acid derivatives in producing other chemical compounds (Li-Zhen et al., 2010).

Chemical Property Exploration

Moreover, benzoic acid derivatives are pivotal in exploring the chemical properties of compounds. Wu et al. (2021) synthesized compounds including benzoic acid derivatives and analyzed their vibrational properties and molecular structures. Such studies are essential in understanding the fundamental characteristics of chemical compounds (Wu et al., 2021).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 4-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BNO4/c1-6-20-14(19)11-7-8-12(10-18)13(9-11)17-21-15(2,3)16(4,5)22-17/h7-9H,6H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGUQZJGZONTJGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)OCC)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2817593.png)

![N-(2-(diethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride](/img/structure/B2817598.png)

![N-[4-({4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-4-methoxybenzamide](/img/structure/B2817599.png)

![6-(4-Ethoxyphenyl)-4-methyl-2-[(3-methylphenyl)methyl]-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![3-[(1S,2R)-2-Methylcyclopropyl]propanal](/img/structure/B2817601.png)